molecular formula C21H27FN4O2 B12609297 N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-22-3

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12609297
CAS No.: 918436-22-3
M. Wt: 386.5 g/mol
InChI Key: XFVDUQRHFCQANS-IBGZPJMESA-N
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Description

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound characterized by the presence of fluorophenyl and methylphenyl groups attached to a glycyl-lysine backbone

Properties

CAS No.

918436-22-3

Molecular Formula

C21H27FN4O2

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(4-fluoroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C21H27FN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

XFVDUQRHFCQANS-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of Glycyl Intermediate: The initial step involves the formation of a glycyl intermediate by reacting glycine with a suitable protecting group.

    Coupling with Fluorophenyl and Methylphenyl Groups: The glycyl intermediate is then coupled with 4-fluorophenyl and 4-methylphenyl groups using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Deprotection and Purification: The final step involves deprotecting the intermediate compound and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Case Study 1: Antitumor Effects

In a study examining the effects on A431 vulvar epidermal carcinoma cells, this compound demonstrated a dose-dependent reduction in cell viability. The compound was found to activate apoptotic signaling pathways, leading to increased caspase-3 activity and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and bioavailability. However, comprehensive toxicological assessments are necessary to establish its safety profile. Preliminary findings indicate minimal toxicity at therapeutic doses, but further research is warranted to assess long-term effects.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to a glycyl-lysine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a fluorinated phenyl group and a methylphenyl group linked to a glycyl-L-lysinamide backbone. Its molecular formula is C21H27FN4O2C_{21}H_{27}FN_{4}O_{2} with a molecular weight of approximately 396.5 g/mol. The incorporation of the fluorine atom significantly influences its reactivity and biological interactions.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be crucial for the survival of pathogens or cancer cells.
  • Receptor Binding : It selectively binds to certain receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving the disruption of bacterial cell wall synthesis or function.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy highlighted the compound's ability to reverse multidrug resistance in Staphylococcus aureus by inhibiting the NorA efflux pump, enhancing the efficacy of conventional antibiotics like ciprofloxacin .
  • Anticancer Efficacy : A recent investigation into its anticancer properties demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, with a notable decrease in Ki-67 expression, indicating reduced proliferation .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with the active sites of specific kinases involved in cancer cell signaling pathways, further elucidating its mechanism of action .

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